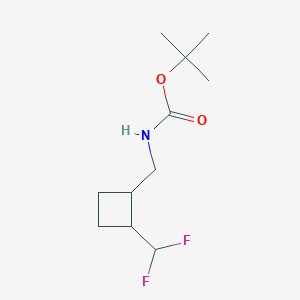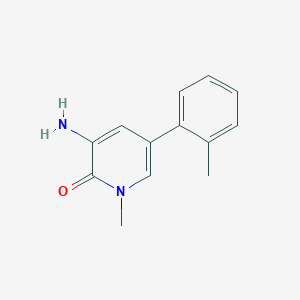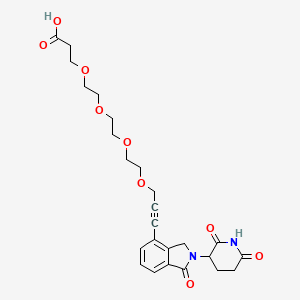![molecular formula C15H10F4O2 B14774951 2-(4-Fluoro-2'-(trifluoromethyl)-[1,1'-biphenyl]-2-yl)acetic acid](/img/structure/B14774951.png)
2-(4-Fluoro-2'-(trifluoromethyl)-[1,1'-biphenyl]-2-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Fluoro-2’-(trifluoromethyl)-[1,1’-biphenyl]-2-yl)acetic acid is a chemical compound with the molecular formula C15H10F4O2 It is known for its unique structural features, which include a biphenyl core substituted with fluoro and trifluoromethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluoro-2’-(trifluoromethyl)-[1,1’-biphenyl]-2-yl)acetic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids. The process involves the following steps:
Preparation of Boronic Acid: The boronic acid derivative is prepared by reacting an aryl halide with a boron reagent.
Coupling Reaction: The boronic acid is then coupled with an aryl halide in the presence of a palladium catalyst, a base, and a solvent such as toluene or ethanol.
Hydrolysis: The resulting product is hydrolyzed to yield the desired acetic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Fluoro-2’-(trifluoromethyl)-[1,1’-biphenyl]-2-yl)acetic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The fluoro and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
2-(4-Fluoro-2’-(trifluoromethyl)-[1,1’-biphenyl]-2-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and in the development of new materials.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of 2-(4-Fluoro-2’-(trifluoromethyl)-[1,1’-biphenyl]-2-yl)acetic acid involves its interaction with specific molecular targets. The fluoro and trifluoromethyl groups can enhance the compound’s binding affinity to certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(Trifluoromethyl)phenylacetic acid
- 4-Fluoro-2-(trifluoromethyl)benzoic acid
- 4-(Trifluoromethyl)phenylboronic acid
Uniqueness
2-(4-Fluoro-2’-(trifluoromethyl)-[1,1’-biphenyl]-2-yl)acetic acid is unique due to its biphenyl core and the presence of both fluoro and trifluoromethyl groups. These structural features contribute to its distinct chemical and physical properties, making it valuable for specific research and industrial applications.
Propriétés
Formule moléculaire |
C15H10F4O2 |
|---|---|
Poids moléculaire |
298.23 g/mol |
Nom IUPAC |
2-[5-fluoro-2-[2-(trifluoromethyl)phenyl]phenyl]acetic acid |
InChI |
InChI=1S/C15H10F4O2/c16-10-5-6-11(9(7-10)8-14(20)21)12-3-1-2-4-13(12)15(17,18)19/h1-7H,8H2,(H,20,21) |
Clé InChI |
GXTFTLWYSVVADE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C2=C(C=C(C=C2)F)CC(=O)O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2,3-Difluoro-5-(3-methoxycyclobutyl)oxyphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14774881.png)
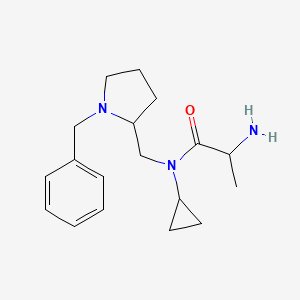
![4-Benzyl-N-(tert-butyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-5-carboxamide](/img/structure/B14774887.png)
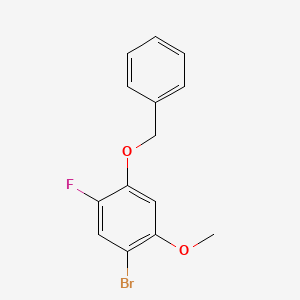
![(5R)-6-azabicyclo[3.2.1]octane-5-carboxylic acid;hydrochloride](/img/structure/B14774890.png)
![(3R)-3-(3-oxo-6,7,8,9-tetrahydro-1H-pyrrolo[3,4-h]isoquinolin-2-yl)piperidine-2,6-dione](/img/structure/B14774895.png)
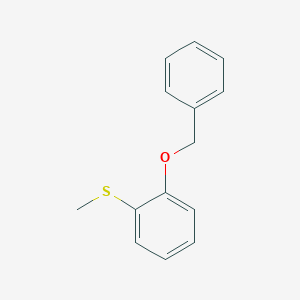
![3,5-Difluoro-2'-methoxy-[1,1'-biphenyl]-2-amine](/img/structure/B14774907.png)
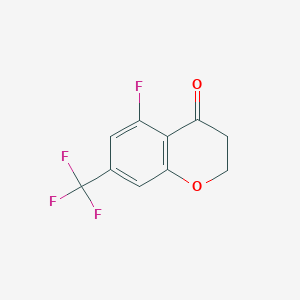
![4-[(3,6-Diphenylcarbazol-9-yl)methyl]-2-methyl-4,5-dihydro-1,3-oxazole](/img/structure/B14774914.png)
